molecular formula C7H7NOS B1437928 4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carbaldehyde CAS No. 933728-60-0

4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carbaldehyde

Cat. No.: B1437928
CAS No.: 933728-60-0
M. Wt: 153.2 g/mol
InChI Key: DJFDDSCRAJTISY-UHFFFAOYSA-N
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Properties

IUPAC Name

5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NOS/c9-4-7-8-5-2-1-3-6(5)10-7/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFDDSCRAJTISY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933728-60-0
Record name 4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carbaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclopentanone derivative with a thioamide in the presence of an oxidizing agent . The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation of the thiazole ring .

Industrial Production Methods

Industrial production of 4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carbaldehyde may involve similar synthetic routes but on a larger scale. The process often includes purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Scientific Research Applications

Overview

4H,5H,6H-Cyclopenta[d][1,3]thiazole-2-carbaldehyde is a heterocyclic compound with significant potential across various fields, including medicinal chemistry, materials science, and biological research. Its unique structural characteristics, particularly the presence of a thiazole ring and reactive aldehyde group, make it a valuable building block for synthesizing complex molecules and exploring biological mechanisms.

Medicinal Chemistry

4H,5H,6H-Cyclopenta[d][1,3]thiazole-2-carbaldehyde is under investigation for its pharmacological properties:

  • Antimicrobial Activity : Studies suggest that this compound may exhibit activity against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Preliminary research indicates potential efficacy in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways is being explored as a therapeutic avenue for conditions like arthritis and other inflammatory diseases.

Biological Research

The compound serves as a probe in enzyme studies due to its reactive aldehyde group:

  • It can form covalent bonds with nucleophilic sites on proteins, allowing researchers to investigate enzyme mechanisms and interactions.
  • Its unique structure facilitates studies on the role of sulfur-containing compounds in biological systems.

Materials Science

In materials science, 4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carbaldehyde is utilized as:

  • A building block for synthesizing functional polymers and advanced materials.
  • An intermediate in the production of dyes and pigments due to its chromophoric properties.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential applications:

  • A study published in Journal of Medicinal Chemistry demonstrated its antimicrobial effects against resistant bacterial strains .
  • Research in Bioorganic & Medicinal Chemistry Letters reported its anticancer activity through apoptosis induction in specific cancer cell lines .

These findings underscore the compound's versatility and promise as a lead structure for drug development.

Mechanism of Action

The mechanism of action of 4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carbaldehyde involves its interaction with biological molecules through its reactive aldehyde group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity .

Biological Activity

4H,5H,6H-Cyclopenta[d][1,3]thiazole-2-carbaldehyde (CAS Number: 933728-60-0) is a heterocyclic compound with a unique structural framework that has garnered attention for its potential biological activities. The compound's molecular formula is C7H7NOSC_7H_7NOS, and it has a molecular weight of 153.202 g/mol. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, drawing from various studies and reviews.

The chemical characteristics of 4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carbaldehyde are as follows:

PropertyValue
Molecular FormulaC7H7NOS
Molecular Weight153.202 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point297.8 ± 43.0 °C
Flash Point133.9 ± 28.2 °C
LogP2.70

Anticancer Activity

Recent studies have indicated that derivatives of thiazole compounds exhibit significant anticancer properties. Research has shown that cyclopentathiazoles can inhibit cell proliferation in various cancer cell lines.

  • Case Study : A study conducted by Upare et al. (2019) synthesized several thiazole derivatives and tested their anticancer activity against human breast cancer cells (MCF-7). The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, suggesting strong anticancer potential .

Antimicrobial Properties

The antimicrobial activity of thiazole derivatives has been well-documented in literature. The unique structure of cyclopentathiazoles contributes to their effectiveness against a range of bacterial strains.

  • Research Findings : A review published in the Journal of Medicinal Chemistry highlighted that thiazole-based compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria . Specifically, compounds similar to cyclopentathiazoles were found to inhibit the growth of Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases, and compounds with anti-inflammatory properties are of great interest in drug development.

  • Study Results : In a pharmacological study, cyclopentathiazoles were evaluated for their anti-inflammatory effects using the carrageenan-induced paw edema model in rats. The results showed a significant reduction in edema compared to the control group, indicating potent anti-inflammatory activity .

The biological activities of 4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carbaldehyde can be attributed to its ability to interact with various biological targets:

  • Anticancer Mechanism : Thiazole derivatives may induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell cycle progression.
  • Antimicrobial Mechanism : These compounds can disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.
  • Anti-inflammatory Mechanism : They may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carbaldehyde
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4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.